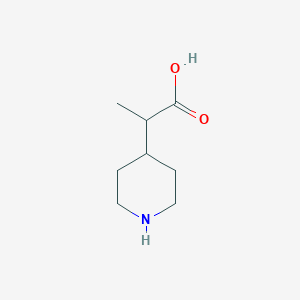

2-(Piperidin-4-yl)propanoic acid

Description

Contextual Significance of Piperidine-Containing Carboxylic Acids in Medicinal Chemistry and Chemical Biology

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.gov Its presence is significant for several reasons. The piperidine scaffold can influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, allowing for the formation of salts and influencing interactions with biological targets.

When combined with a carboxylic acid functional group, the resulting piperidine-carboxylic acid scaffold becomes a versatile building block in drug design. Carboxylic acids are known to participate in hydrogen bonding and can act as a key interaction point with biological receptors. For instance, several series of substituted piperidine-4-carboxylic acid analogs have been synthesized and evaluated as potent dual PPARα/γ agonists, highlighting the therapeutic potential of this structural combination. nih.gov Research has also focused on 4-(tetrazolylalkyl)piperidine-2-carboxylic acids as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. acs.org

The synthesis of highly functionalized piperidines is an active area of research, driven by their wide-ranging biological and pharmaceutical applications. researchgate.net The development of efficient synthetic methods allows for the creation of extensive libraries of piperidine-containing compounds for screening and optimization in drug discovery programs. nih.gov

Overview of Propanoic Acid Derivatives in Bioactive Compound Design

Propanoic acid, also known as propionic acid, and its derivatives are of significant interest in the development of bioactive compounds. ontosight.ai The propanoic acid backbone can be modified in numerous ways to modulate the biological activity of a molecule. ontosight.ai A wide variety of propionic acid derivatives exist as distinct pharmaceuticals, each with its own therapeutic applications and pharmacological profiles. drugbank.com

The 2-arylpropionic acids, a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs), exemplify the therapeutic importance of the propanoic acid moiety. wikipedia.org The carboxylic acid group in these compounds is crucial for their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes. wikipedia.org

Recent research has explored propionic acid derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for diseases related to oxidative stress. nih.gov Specifically, a compound featuring a 5-tetrahydroisoquinoline scaffold attached to a propionic acid derivative demonstrated significant inhibitory activity and showed promise as a potential treatment for acute kidney injury. nih.gov This highlights how the propanoic acid fragment can be incorporated into more complex molecules to achieve specific therapeutic effects.

Research Gaps and Future Directions in 2-(Piperidin-4-yl)propanoic Acid Studies

While the individual components of this compound—the piperidine ring and the propanoic acid moiety—are well-studied in medicinal chemistry, specific research on this particular compound is less prevalent in publicly available literature. This represents a significant research gap.

Future investigations could focus on several key areas:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and its analogs would be a crucial first step. Detailed characterization of their chemical and physical properties would provide a foundation for further studies.

Biological Screening: A comprehensive screening of this compound against a wide range of biological targets could uncover novel therapeutic applications. Given the prevalence of the piperidine and propanoic acid motifs in various bioactive compounds, it is plausible that this molecule could exhibit interesting pharmacological activities.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold would be essential for understanding how different structural features influence its biological activity. This could involve substitution on the piperidine ring or modification of the propanoic acid side chain.

Computational Modeling: In silico studies, such as molecular docking and dynamics simulations, could help to predict potential biological targets and guide the design of more potent and selective analogs.

By addressing these research gaps, the scientific community can fully explore the potential of this compound as a valuable tool in academic research and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFHGXOMOOJAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 4 Yl Propanoic Acid and Its Analogs

Established Synthetic Routes to the Core 2-(Piperidin-4-yl)propanoic Acid Scaffold

Alkylation and Acylation Strategies for Piperidine (B6355638) Ring Functionalization

Functionalization of the piperidine ring, a common heterocyclic amine, is a fundamental step in the synthesis of its derivatives. wikipedia.org Alkylation and acylation reactions are primary methods for introducing substituents onto the nitrogen atom of the piperidine ring.

N-alkylation of piperidine can be achieved by reacting it with alkyl halides, such as alkyl bromides or iodides, in a suitable solvent like anhydrous acetonitrile. researchgate.net The reaction rate can be influenced by the presence of a base, such as potassium carbonate or potassium bicarbonate, which neutralizes the acid formed during the reaction. researchgate.net Without a base, the reaction tends to yield mono-alkylated products, as the resulting salt accumulation slows down further alkylation. researchgate.net For instance, reacting piperidin-4-ylmethanol with 1-bromo-2-methylpropane (B43306) in the presence of potassium carbonate introduces an isobutyl group onto the piperidine nitrogen. vulcanchem.com

Acylation of the piperidine nitrogen is another common strategy. For example, chloroacetyl chloride can be used to introduce a chloroacetyl group, which can serve as a handle for further modifications. orientjchem.org

These fundamental reactions provide a versatile toolkit for creating a wide array of N-substituted piperidine derivatives, which are crucial intermediates in the synthesis of more complex molecules like this compound analogs.

Introduction of the Propanoic Acid Moiety: Direct and Indirect Approaches

The introduction of the propanoic acid group at the 4-position of the piperidine ring can be accomplished through several direct and indirect methods.

Direct Approaches:

A direct approach involves the alkylation of a piperidine derivative with a reagent already containing the propanoic acid or a precursor group. For example, N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) directly attaches the propanoate ester moiety to the piperidine nitrogen. allfordrugs.commdpi.com This method is efficient for creating α-substituted propanoic acid derivatives.

Indirect Approaches:

Indirect methods often involve a multi-step sequence starting from a pre-functionalized piperidine. A common strategy begins with piperidin-4-ylmethanol. The hydroxymethyl group can be oxidized to an aldehyde, which then undergoes further reactions to build the propanoic acid chain. vulcanchem.com Another indirect route involves the use of a Michael addition reaction.

Multistep Synthesis and Intermediate Derivatization

The synthesis of this compound and its analogs often necessitates a multistep approach involving the derivatization of key intermediates. A representative synthesis might start with the N-alkylation of a piperidine derivative, followed by the manipulation of a functional group at the 4-position to construct the propanoic acid side chain. vulcanchem.com

For example, a synthesis could proceed as follows:

N-Alkylation: The piperidine nitrogen is first protected or alkylated.

Side Chain Precursor Introduction: A two-carbon unit is introduced at the 4-position.

Chain Elongation and Functional Group Transformation: The two-carbon unit is converted into the propanoic acid moiety.

Intermediate derivatization plays a crucial role in building molecular complexity. For instance, a hydroxyl group on an intermediate can be converted to a better leaving group to facilitate subsequent nucleophilic substitution reactions. The synthesis of NLRP3 inhibitors, for example, involved the alkylation of 1,3-dihydro-2H-benzo[d]imidazol-2-one with bromo-acetyl derivatives to introduce a side chain that was later modified. nih.gov

The following table outlines a representative multi-step synthesis for a related compound, 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid, highlighting the key steps and reagents. vulcanchem.com

| Step | Reaction | Reagents/Conditions | Yield |

| 1 | N-Alkylation | 1-Bromo-2-methylpropane, K₂CO₃, DMF, 80°C | 75% |

| 2 | Oxidation of Alcohol | KMnO₄, H₂O, 60°C | 82% |

| 3 | Carboxylic Acid Formation | HCl (aq), reflux | 68% |

Advanced Synthetic Techniques and Optimization

Catalyst Systems in C-C and C-N Bond Formation (e.g., Palladium-mediated reactions)

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions offer high efficiency and selectivity under relatively mild conditions.

In the context of synthesizing analogs of this compound, palladium catalysts can be used for various transformations. For example, palladium-catalyzed Heck coupling of aryl bromides with ethylene (B1197577) can produce styrenes, which can then be hydroxycarbonylated in a one-pot, two-step procedure to yield 2-aryl propionic acids. mdpi.com This methodology has been successfully applied to the synthesis of anti-inflammatory drugs like naproxen (B1676952) and flurbiprofen. mdpi.com The choice of ligand, such as neoisopinocampheyldiphenylphosphine (NISPCPP), can significantly influence the reaction's efficiency and regioselectivity. mdpi.com

Palladium iodide (PdI₂) has also been used to catalyze the oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds to synthesize 2-(4-acylfuran-2-yl)acetamides. nih.gov This process involves the formation of a 2-ynamide intermediate followed by cyclization. nih.gov Furthermore, palladium catalysis is employed in the carbonylative synthesis of various heterocyclic scaffolds. nih.gov

Protecting Group Strategies and Deprotection Protocols

In the synthesis of multifunctional molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups and ensure chemoselectivity in subsequent reaction steps. wikipedia.org The piperidine nitrogen, being a secondary amine, is often protected to prevent unwanted side reactions during the modification of other parts of the molecule. organic-chemistry.org

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. An orthogonal protection strategy allows for the selective deprotection of one group in the presence of others. wikipedia.org For instance, a Boc group is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), while an Fmoc group is removed by treatment with a base like piperidine. wikipedia.orgorganic-chemistry.org

The hydroxyl group of a carboxylic acid can also be protected, often as an ester (e.g., benzyl (B1604629) or tert-butyl ester), to prevent its interference in reactions targeting other functional groups. wikipedia.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used to protect alcohols and are typically removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). youtube.comlibretexts.org

The following table summarizes some common protecting groups and their deprotection conditions.

| Functional Group | Protecting Group | Deprotection Reagents |

| Amine | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) |

| Amine | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | Tetra-n-butylammonium fluoride (TBAF) |

| Carboxylic Acid | Benzyl (Bn) ester | Hydrogenolysis |

| Carboxylic Acid | tert-Butyl (tBu) ester | Trifluoroacetic acid (TFA) |

The strategic use of protecting groups and their subsequent removal are critical for the successful synthesis of complex piperidine derivatives. sigmaaldrich.comharvard.edu

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Piperidin 4 Yl Propanoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In the absence of direct experimental MS/MS data for 2-(Piperidin-4-yl)propanoic acid, its fragmentation pattern can be predicted based on the known fragmentation of its constituent functional groups: a piperidine (B6355638) ring and a propanoic acid moiety.

Upon electrospray ionization in positive ion mode, the molecule is expected to readily protonate, primarily at the nitrogen atom of the piperidine ring, to form the [M+H]⁺ ion. The subsequent fragmentation in the MS/MS experiment would likely involve characteristic losses from both the piperidine and propanoic acid parts of the molecule.

Predicted Fragmentation Pathways:

Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the neutral loss of water from the protonated molecule.

Loss of Formic Acid (HCOOH) or Carbon Dioxide (CO₂): The carboxylic acid group can also undergo fragmentation through the loss of formic acid or decarboxylation.

Piperidine Ring Opening and Fragmentation: The protonated piperidine ring can undergo ring opening, followed by the loss of small neutral molecules such as ethene or propene. Cleavage at the C-N bonds of the piperidine ring is also a characteristic fragmentation pathway for piperidine derivatives. nih.gov

A study on homologous piperidine alkaloids demonstrated that collision-induced dissociation experiments lead to the neutral elimination of water or other small molecules as a major fragmentation pathway. nih.gov This supports the predicted fragmentation behavior of this compound.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Dehydrated precursor |

| [M+H]⁺ | [M+H - COOH]⁺ | 45 | Piperidin-4-yl-ethyl cation |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | 28 | Fragment from piperidine ring cleavage |

Note: This table is based on theoretical predictions and general fragmentation patterns of similar compounds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and secondary amine functionalities.

Expected Characteristic IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comdocbrown.info

C-H Stretch (Aliphatic): Sharp to medium intensity bands are expected in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the piperidine ring and the propanoic acid chain.

N-H Stretch (Secondary Amine): A moderate absorption band is expected in the 3350-3310 cm⁻¹ region for the N-H stretching vibration of the secondary amine in the piperidine ring. wikipedia.org This peak may sometimes be obscured by the broad O-H stretch of the carboxylic acid.

C=O Stretch (Carboxylic Acid): A strong and sharp absorption band is predicted to appear in the range of 1725-1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of a saturated carboxylic acid. docbrown.infouobabylon.edu.iq

N-H Bend (Secondary Amine): A medium intensity band is expected around 1550-1490 cm⁻¹.

C-O Stretch (Carboxylic Acid): A moderate band in the 1320-1210 cm⁻¹ region is expected due to the C-O stretching vibration. orgchemboulder.com

O-H Bend (Carboxylic Acid): Bending vibrations for the O-H group are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Secondary Amine | N-H Stretch | 3350-3310 | Moderate |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium-Sharp |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |

| Secondary Amine | N-H Bend | 1550-1490 | Medium |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Moderate |

| Carboxylic Acid | O-H Bend | 1440-1395 & 950-910 | Medium |

Note: This table is based on established correlation tables for IR spectroscopy.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Bulk Phase Purity

Powder X-ray diffraction (PXRD) is a powerful technique for assessing the bulk phase purity of a crystalline material. A PXRD pattern is a fingerprint of a specific crystalline phase. In the absence of a reference pattern for this compound, this technique would be crucial in quality control to ensure batch-to-batch consistency and to identify the presence of any polymorphic forms or impurities.

Other Advanced Spectroscopic and Analytical Techniques

Other spectroscopic techniques could further contribute to the comprehensive characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the carbon-hydrogen framework and the connectivity of the atoms. Two-dimensional NMR techniques, such as COSY and HSQC, would provide unambiguous assignments of all proton and carbon signals.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically presented as the weight percentage of each element present in the molecule. For this compound, with the chemical formula C₈H₁₅NO₂, the theoretical elemental composition can be calculated based on its atomic weights.

The molecular formula of this compound is C₈H₁₅NO₂. bldpharm.com The molecular weight is 157.21 g/mol . bldpharm.com

The theoretical elemental composition is as follows:

Carbon (C): 61.12%

Hydrogen (H): 9.62%

Nitrogen (N): 8.91%

Oxygen (O): 20.35%

Experimental data from elemental analysis would be expected to closely match these theoretical values to confirm the purity and identity of a synthesized sample. However, no published experimental results for the elemental analysis of this compound were found during the literature search.

A data table for the elemental analysis of this compound is presented below, containing the theoretical values.

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 61.12% |

| Hydrogen | H | 9.62% |

| Nitrogen | N | 8.91% |

| Oxygen | O | 20.35% |

Design, Synthesis, and Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl Propanoic Acid Derivatives

Rational Design Principles for Derivative Synthesis

The rational design of 2-(piperidin-4-yl)propanoic acid derivatives is guided by established medicinal chemistry strategies to optimize the molecule's interaction with its biological target. These principles aim to systematically modify the lead structure to improve its pharmacological profile.

Scaffold Hopping and Pharmacophore Hybridization

Scaffold hopping aims to identify novel molecular frameworks that can maintain the essential pharmacophoric features of the original lead compound. This strategy can lead to the discovery of derivatives with significantly different intellectual property landscapes and potentially improved properties. For this compound, this could involve replacing the piperidine (B6355638) core with other cyclic systems that can appropriately position the key interacting groups. researchgate.net

Pharmacophore hybridization, on the other hand, involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially synergistic or enhanced activity. This could entail linking the this compound scaffold to another pharmacophore known to interact with a related or complementary biological target.

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design approach that combines two or more pharmacophores from different drug molecules into a single hybrid compound. This can be a particularly effective strategy to develop multi-target ligands or to improve the affinity and selectivity of a compound for a specific target. For derivatives of this compound, this could involve attaching fragments known to interact with specific enzyme pockets or receptor sites. For example, incorporating moieties that can form additional hydrogen bonds or hydrophobic interactions within the target's binding site can significantly enhance potency.

Chemical Modifications and Libraries of this compound Analogs

The synthesis of diverse chemical libraries of this compound analogs is crucial for exploring the structure-activity landscape. These modifications typically focus on the two main components of the molecule: the piperidine ring and the propanoic acid side chain.

N-Substitutions on the Piperidine Ring

The nitrogen atom of the piperidine ring is a common and synthetically accessible point for modification. nih.govajchem-a.com A variety of substituents can be introduced at this position to probe the steric and electronic requirements of the target's binding pocket. nih.gov These substitutions can range from simple alkyl and aryl groups to more complex functional moieties. The nature of the N-substituent can profoundly influence a compound's properties, including its basicity (pKa), lipophilicity, and ability to form hydrogen bonds. nih.gov For instance, the introduction of a benzyl (B1604629) group or other aromatic systems can lead to beneficial pi-stacking interactions within the binding site. nih.gov

Below is a table showcasing examples of N-substituted this compound derivatives and the rationale for their design.

| Compound ID | N-Substituent | Design Rationale |

| A | Hydrogen | Parent compound for baseline activity. |

| B | Methyl | To probe for small hydrophobic pockets. |

| C | Benzyl | To explore potential aromatic/pi-stacking interactions. |

| D | 4-Fluorobenzyl | To investigate the effect of electron-withdrawing groups on the aromatic ring. |

| E | 3-Phenylpropyl | To extend the substituent into a deeper hydrophobic pocket. |

Modifications of the Propanoic Acid Moiety (e.g., esterification, amidation, reduction)

The propanoic acid moiety is another key area for chemical modification. nih.gov These modifications can alter the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and may serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid.

Amidation: The synthesis of primary, secondary, or tertiary amides from the carboxylic acid introduces different hydrogen bonding patterns and can significantly impact the compound's interaction with its target. The substituents on the amide nitrogen can be varied to explore a wide range of chemical space. nih.gov

Reduction: Reduction of the carboxylic acid to the corresponding alcohol removes the acidic proton and introduces a neutral hydrogen bond donor/acceptor group, which can lead to a different binding mode.

These modifications are summarized in the table below, highlighting the resulting functional group and its potential impact on the molecule's properties.

| Modification | Resulting Functional Group | Potential Impact |

| Esterification | Ester | Increased lipophilicity, potential for prodrug strategy. |

| Amidation | Amide | Altered hydrogen bonding capacity, potential for new interactions. |

| Reduction | Alcohol | Removal of acidic character, introduction of a neutral hydrogen bond donor/acceptor. |

Through the systematic application of these design principles and chemical modifications, researchers can generate extensive libraries of this compound derivatives. The subsequent biological evaluation of these compounds allows for the elucidation of detailed structure-activity relationships, guiding the optimization process toward the development of potent and selective therapeutic agents.

Substitutions on the Piperidine Ring (e.g., at C-4 positions)

Modifications at the C-4 position of the piperidine ring in this compound derivatives have been a key strategy in the exploration of their structure-activity relationships (SAR). The introduction of various substituents at this position can significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity.

Research into novel dual PPARα/γ agonists has led to the design and synthesis of several series of substituted piperidine-4-carboxylic acid analogs. nih.gov These studies are crucial for developing treatments for metabolic disorders. The SAR of these series has been extensively discussed, highlighting how different substitutions on the piperidine ring affect their agonist activity. nih.gov

For instance, in the quest for new anti-inflammatory agents, derivatives of 4-hydroxypiperidine (B117109) have been synthesized and evaluated. nih.gov Specifically, ten substituted phenacyl derivatives were studied for their effects on mean arterial blood pressure and smooth muscle contractions. nih.gov The nature of the substituent on the phenacyl group, which is attached to the piperidine nitrogen, directly impacts the pharmacological response, with some derivatives causing a decrease in blood pressure, others an increase, and some showing a mixed response. nih.gov

The versatility of the piperidine scaffold is further demonstrated by its incorporation into more complex systems. For example, N-acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline have been synthesized and tested for their antiprotozoal activity. nih.gov In these molecules, the piperazine (B1678402) ring, a close relative of piperidine, is a critical linker.

Further illustrating the importance of substitution, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in certain types of cancer. mdpi.com The specific substitutions on the pyridine and piperidine rings are crucial for achieving potent and selective inhibition of these kinases. mdpi.com

The following table summarizes representative examples of C-4 substituted piperidine derivatives and their observed biological activities.

| Compound Class | Substitution at C-4 of Piperidine | Biological Activity |

| Piperidine-4-carboxylic acid analogs | Various substituents | Dual PPARα/γ agonists nih.gov |

| Phenacyl derivatives of 4-hydroxypiperidine | Substituted phenacyl groups | Modulation of blood pressure and smooth muscle contraction nih.gov |

| N-Acylhydrazones | Linked to 7-chloro-quinoline via piperazine | Antiprotozoal (anti-malarial and amoebicidal) nih.gov |

| 2-Amino-4-(1-piperidine) pyridine derivatives | Pyridine moiety | ALK and ROS1 dual inhibitors mdpi.com |

These examples underscore the principle that modifying the C-4 position of the piperidine ring is a powerful tool for tuning the pharmacological properties of this compound derivatives and related structures.

Conjugation with Other Bioactive Scaffolds (e.g., indole, benzo[d]imidazole, quinolinone, thienothiophene, etc.)

A highly effective strategy for developing novel therapeutic agents involves the conjugation of the this compound scaffold with other known bioactive heterocycles. This molecular hybridization can lead to compounds with enhanced or entirely new pharmacological profiles, often by allowing the molecule to interact with multiple biological targets or by improving its pharmacokinetic properties.

Benzo[d]imidazole Conjugates:

A notable example is the conjugation of the piperidine moiety with a benzo[d]imidazole ring system. A novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been identified as potent anti-inflammatory agents. nih.gov In this work, the initial hit compound from an in-house library was structurally elaborated. The resulting derivatives, particularly compound 6e , demonstrated significant inhibitory activity against the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Further studies revealed that compound 6e could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the inflammatory signaling pathway. nih.gov

Similarly, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure has been utilized in a pharmacophore-hybridization strategy to create novel NLRP3 inflammasome inhibitors. nih.gov By combining this moiety with features of another known inhibitor, researchers developed a series of compounds capable of inhibiting NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β). nih.gov

Quinoline (B57606) Conjugates:

The quinoline scaffold, known for its presence in various antimalarial and anticancer drugs, has also been conjugated with piperidine-containing structures. For instance, N-acylhydrazones derived from 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid have been synthesized and evaluated as antiprotozoal agents. nih.gov One of the synthesized compounds, F12 , was found to inhibit the growth and life cycle of Plasmodium falciparum, the parasite responsible for malaria, by interfering with hematin (B1673048) formation. nih.gov Another compound, F24 , exhibited potent amoebicidal activity against Entamoeba histolytica. nih.gov

The following table provides a summary of representative examples of this compound derivatives conjugated with other bioactive scaffolds and their associated biological activities.

| Bioactive Scaffold | Resulting Conjugate Class | Biological Activity |

| Benzo[d]imidazole | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Anti-inflammatory (inhibition of NO and TNF-α production) nih.gov |

| Benzo[d]imidazol-2-one | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives | NLRP3 inflammasome inhibition (inhibition of pyroptosis and IL-1β release) nih.gov |

| Quinoline | 3-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones | Antiprotozoal (antimalarial and amoebicidal) nih.gov |

These examples highlight the fruitful outcomes of conjugating the this compound core with other biologically active ring systems, leading to the discovery of promising new therapeutic candidates.

Elucidation of Structure-Activity Relationships

The systematic study of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For derivatives of this compound, understanding these relationships is key to designing more effective and selective therapeutic agents.

Impact of Piperidine Ring Conformation on Activity

The three-dimensional shape, or conformation, of the piperidine ring is a critical determinant of biological activity. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can profoundly influence how the molecule binds to its target receptor or enzyme.

In the development of NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, the conformational constraints imposed by the piperidine ring were investigated. nih.gov To assess the importance of this rigidity, researchers synthesized analogous compounds where the piperidine ring was opened, thereby increasing the molecule's flexibility. nih.gov The results indicated that for some derivatives, removing the conformational constraints of the piperidine ring led to a loss of activity, suggesting that the specific geometry enforced by the ring is necessary for optimal interaction with the biological target. nih.gov

Influence of Acidic Group Modifications on Biological Interactions

The propanoic acid moiety of the core scaffold is a key functional group that can participate in important biological interactions, such as hydrogen bonding or ionic interactions with amino acid residues in a protein's active site. Modifying this acidic group is a common strategy to modulate a compound's activity and pharmacokinetic properties.

In a series of NLRP3 inhibitors, the acidic group was a crucial element. nih.gov Researchers synthesized derivatives where the benzimidazol-2-one (B1210169) ring was substituted with either a carboxylic acid group or an ethyl ester, which can act as a prodrug and be hydrolyzed to the active carboxylic acid in the body. nih.gov The biological data revealed that the presence of the acidic functionality, or a group that can be converted to it, was a minimal requirement for NLRP3 inhibition. nih.gov

Role of Substituent Electronic and Steric Properties

The electronic properties (e.g., electron-donating or electron-withdrawing nature) and steric properties (i.e., size and shape) of substituents on the this compound scaffold play a pivotal role in determining biological activity.

For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety significantly enhanced antiproliferative activity against lung cancer cells. nih.gov The oxime's electron-withdrawing nature and its potential for hydrogen bonding were thought to be responsible for this increased potency. nih.gov

The influence of steric and electronic factors is also evident in piperine (B192125) derivatives, which contain a piperidine ring. researchgate.net Modifications to the aromatic ring, the conjugated dienone system, and the piperidine amide have all been shown to affect biological activity, with some changes enhancing and others abolishing the desired effects. researchgate.net For instance, the substitution pattern on an anilinyl moiety attached to the piperidine can greatly influence the compound's ability to inhibit efflux pumps in bacteria. researchgate.net

The following table summarizes the key structure-activity relationships for this compound derivatives.

| Structural Feature | Modification | Impact on Biological Activity |

| Piperidine Ring Conformation | Ring opening (increased flexibility) | Can lead to a loss of activity, suggesting the rigid conformation is important for binding. nih.gov |

| Acidic Group | Esterification (prodrug) or replacement | The presence of an acidic group or a precursor is often essential for activity. nih.gov |

| Substituents | Introduction of electron-withdrawing groups (e.g., oxime) | Can significantly enhance potency through electronic effects and new hydrogen bonding opportunities. nih.gov |

| Substituents | Variations in size and electronics on attached aromatic rings | Can enhance or abolish activity, highlighting the importance of a precise fit and electronic complementarity with the target. researchgate.net |

In Vitro Biological Activity and Mechanistic Investigations of 2 Piperidin 4 Yl Propanoic Acid and Its Derivatives

Enzyme Inhibition Studies

The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing pain and inflammatory conditions by stabilizing endogenous epoxyeicosatrienoic acids. nih.govmdpi.com Derivatives of 2-(piperidin-4-yl)propanoic acid, specifically 2-(piperidin-4-yl)acetamides, have emerged as potent sEH inhibitors (sEHI). nih.govmdpi.com

Researchers have synthesized and evaluated series of these derivatives, demonstrating excellent inhibitory potencies. mdpi.com For instance, a series of benzohomoadamantane-based amides were developed, and many of these compounds showed strong inhibitory activity. mdpi.com In one study, a selected amide derivative not only displayed potent sEH inhibition but also exhibited anti-inflammatory effects with greater effectiveness than the reference sEHI, 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). mdpi.comdoaj.org

Further structure-activity relationship (SAR) studies investigated modifications at the 4-position of the piperidine (B6355638) ring. The N,N-diethylamide derivative, compound A1 , showed potent effects with IC50 values of 2.2 nM for human sEH (HsEH) and 0.53 nM for murine sEH (MsEH). nih.gov To enhance water solubility and activity, polar groups were introduced, leading to compounds like A2-A5 . nih.gov Another series of compounds (G1-G3 ) was developed by integrating a hydrophilic homopiperazine (B121016) group and reducing the carbonyl group, which resulted in compound G1 demonstrating exceptionally strong inhibitory effects against both HsEH and MsEH, with IC50 values of 0.05 nM and 0.14 nM, respectively. nih.gov

| Compound | Structure Description | IC50 (HsEH) | IC50 (MsEH) | Source |

|---|---|---|---|---|

| A1 | N,N-diethylamide derivative | 2.2 nM | 0.53 nM | nih.gov |

| G1 | Homopiperazine derivative with reduced carbonyl | 0.05 nM | 0.14 nM | nih.gov |

Integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) is a key receptor on platelets that, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation. nih.govnih.govsinobiological.com Inhibiting this interaction is a primary strategy for antithrombotic therapies. nih.gov While direct studies on this compound are limited, derivatives containing the piperidine moiety have been investigated as antagonists of the αIIbβ3 receptor.

For example, the compound 3-[[3-Oxo-2-(2-piperidin-4-ylethyl)-1H-isoindole-5-carbonyl]amino]propanoic acid has been identified as an inhibitor of integrin αIIbβ3 with an IC50 value of 25.0 nM. aatbio.com In other research, novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives were designed and shown to be potent antiplatelet aggregation agents. nih.gov One promising compound from this series, LX14 , effectively blocked platelet aggregation induced by multiple agonists and showed potency in inhibiting the GPIIb/IIIa receptor that was comparable to the known drug Tirofiban. nih.gov These findings highlight that propanoic acid derivatives incorporating cyclic amine structures like piperidine can serve as effective scaffolds for developing antagonists against the αIIbβ3 receptor. nih.gov

| Compound | Target | IC50 | Source |

|---|---|---|---|

| 3-[[3-Oxo-2-(2-piperidin-4-ylethyl)-1H-isoindole-5-carbonyl]amino]propanoic acid | Integrin αIIbβ3 | 25.0 nM | aatbio.com |

| LX14 | GPIIb/IIIa Receptor / Platelet Aggregation | Comparable to Tirofiban | nih.gov |

The NLRP3 inflammasome is a multiprotein complex crucial to the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases. nih.govnih.govfrontiersin.org A key step in its activation is the ATPase activity of the NLRP3 protein itself. frontiersin.org Researchers have explored derivatives of this compound as inhibitors of this pathway.

Using a pharmacophore-hybridization strategy, scientists combined the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. core.ac.uk This led to the synthesis of a series of benzo[d]imidazole-2-one derivatives that were screened in vitro for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells. core.ac.uk The initial compound, created by merging the two parent structures, demonstrated the ability to prevent pyroptosis by 24.9% and IL-1β release by 19.4% at a concentration of 10 µM. core.ac.uk

Further modulation of this scaffold led to the identification of compounds 9 , 13 , and 18 as the most promising NLRP3 inhibitors of the series, capable of inhibiting IL-1β release in a concentration-dependent manner. core.ac.uk Selected compounds were also evaluated for their ability to reduce the ATPase activity of human recombinant NLRP3, directly linking their inhibitory action to a key mechanistic step in inflammasome activation. core.ac.uk Computational modeling suggested a potential protein-ligand binding mechanism that could explain the observed activity. core.ac.uk

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) | Source |

|---|---|---|---|

| 1 | 24.9 ± 6.3 | 19.4 ± 0.4 | core.ac.uk |

| 6 | ~35 | ~18 | core.ac.uk |

| 7 | ~35 | ~21 | core.ac.uk |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govnih.gov Consequently, EGFR kinase inhibitors are a cornerstone of treatment for certain malignancies. nih.gov While this compound itself is not a primary scaffold for EGFR inhibitors, the piperidine ring is a feature in some multi-targeted kinase inhibitors.

Research into fused pyrimidine (B1678525) systems has shown that the inclusion of piperidine and pyrrolidine (B122466) moieties at certain positions can render the molecule active against mutant EGFR. nih.gov For example, 4-anilinoquinazolines have been identified as a class of potent EGFR kinase inhibitors, with some of the most effective compounds having IC50 values around 20 nM. nih.gov The design of dual EGFR/AURKB inhibitors has also been explored as a strategy to overcome therapeutic resistance. nih.gov In these complex structures, the piperidine moiety can be incorporated to modulate the compound's properties and binding affinity. Although direct inhibitory studies of simple this compound derivatives on EGFR are not widely reported, the piperidine fragment is recognized for its utility in the broader field of kinase inhibitor design. nih.gov

Arginase is a metalloenzyme with two isoforms, ARG-1 and ARG-2, that converts L-arginine to L-ornithine and urea. nih.gov It is a therapeutic target for various diseases, including cancer and cardiovascular disorders. nih.gov Boronic acid-based derivatives of this compound have been developed as potent arginase inhibitors. nih.govnih.gov

One notable derivative, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid (12 ), demonstrated potent inhibition with IC50 values of 200 nM for human ARG-1 (hARG-1) and 290 nM for human ARG-2 (hARG-2). nih.gov Other N-alkylated piperidine derivatives, such as MARS (2-amino-6-borono-2-(1-(4-chlorobenzyl) piperidin-4-yl)-hexanoic acid) and FMARS (2-amino-6-borono-2-(1-(4-fluorobenzyl)piperidin-4-yl)hexanoic acid), also showed significant inhibitory activity in the micromolar and sub-micromolar range. nih.gov A separate series of novel piperidine derivatives was developed that exhibited good inhibitory potential against arginase in vitro, with IC50 values as low as 160 nM. nih.gov These compounds were designed to primarily inhibit extracellular arginase due to low intracellular activity. nih.gov

| Compound | IC50 (hARG-1) | IC50 (hARG-2) | Source |

|---|---|---|---|

| Compound 12 | 200 nM | 290 nM | nih.gov |

| MARS (13) | 0.9 µM | 0.7 µM | nih.gov |

| FMARS (14) | 1.1 µM | 0.4 µM | nih.gov |

| (R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid (11) | 223 nM | 509 nM | nih.gov |

Beyond the well-defined targets above, derivatives of this compound and related structures have shown activity against other enzymes, suggesting broader biological relevance. For example, 2-amino-3-(purin-9-yl)propanoic acid derivatives substituted at the purine (B94841) base have been synthesized and tested for their immunomodulatory capabilities. nih.gov

In these studies, certain compounds were found to significantly enhance the secretion of chemokines such as RANTES (CCL5) and MIP-1α (CCL3) from human peripheral blood mononuclear cells. nih.gov The most potent compound in this series was a 2-amino-6-sulfanylpurine derivative. nih.gov While the direct enzyme target was not specified, the modulation of chemokine secretion points towards an interaction with pathways and enzymes involved in immune cell signaling and response. This suggests that the propanoic acid scaffold, when combined with various heterocyclic systems, can be adapted to target a diverse range of enzymes and cellular processes.

Receptor Binding and Functional Assays

Opioid Receptor Ligand Interactions (e.g., μ and δ opioid receptors)

Derivatives of this compound have been investigated as ligands for opioid receptors, which are critical in pain modulation. google.comnih.gov Certain N-phenyl-N-(piperidin-2-yl)propionamide analogues, which share a similar piperidine core, have demonstrated moderate to good binding affinities, ranging from 850 to 4 nM, and have shown selectivity for the μ-opioid receptor over the δ-opioid receptor. nih.gov

Structure-activity relationship studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives revealed that specific substitutions on a (tetrahydronapthalen-2yl)methyl group at the piperidine nitrogen significantly influence binding affinity. For instance, a hydroxyl substitution at the 5th position of this moiety resulted in compounds with excellent binding affinities of 4 nM and 5 nM, and a 1000-fold selectivity for the μ-opioid receptor compared to the δ-opioid receptor. nih.gov In functional assays, one of these potent ligands displayed agonist activity at the μ-opioid receptor. nih.gov This highlights the potential for this chemical scaffold in developing selective μ-opioid receptor modulators. google.comnih.gov

Further research into 4-anilidopiperidine analogues, where aromatic amino acids were conjugated with N-phenyl-N-(piperidin-4-yl)propionamide, has also been conducted to explore their effects on μ and δ opioid receptor interactions. nih.gov One lead compound from this series exhibited a high binding affinity of 2 nM and a remarkable 5000-fold selectivity for the μ-opioid receptor. nih.gov This particular compound also demonstrated functional selectivity in guinea pig ileum (GPI) assays, which are indicative of μ-opioid receptor agonism. nih.gov The charged amine group of the piperidine moiety is a common feature for ligands that bind to the μ-opioid receptor. nih.gov

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected Piperidine Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Derivative | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|---|

| N-phenyl-N-(piperidin-2-yl)propionamide | Ligand 19 (5-OH-tetrahydronapthalen-2yl)methyl | μ-opioid | 4 nM | Agonist (GPI: 75 ± 21 nM) | nih.gov |

| N-phenyl-N-(piperidin-2-yl)propionamide | Ligand 20 (5-OH-tetrahydronapthalen-2yl)methyl | μ-opioid | 5 nM | Agonist (MVD: 170 ± 42 nM) | nih.gov |

| 4-Anilidopiperidine | Lead Ligand 20 | μ-opioid | 2 nM | Agonist (GPI: 55.20 ± 4.30 nM) | nih.gov |

Histamine (B1213489) H3 Receptor Binding and Functional Activity (e.g., antagonist/inverse agonist properties)

The piperidine scaffold is a key structural feature in many histamine H3 receptor (H3R) antagonists and inverse agonists. acs.org Derivatives of this compound have been explored for their potential to modulate H3R activity. The H3R is primarily a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. nih.gov

Studies on various piperidine derivatives have shown that modifications to the piperidine ring and its substituents can lead to potent H3R ligands. acs.org For instance, a series of 4-oxypiperidines were designed as H3R antagonists/inverse agonists, with some compounds exhibiting nanomolar affinity. nih.gov One promising compound with a benzyl (B1604629) moiety at the piperidine nitrogen showed a high affinity of 12.5 nM at the human H3R. nih.gov

Furthermore, research on non-imidazole piperidine derivatives has identified compounds with potent inverse agonist activity at the human H3 receptor. One such compound, BF2.649, displayed a Ki value of 0.16 nM in a competitive antagonist binding assay and acted as an inverse agonist with an EC50 value of 1.5 nM. nih.gov The development of dual-targeting ligands has also been a focus, with some piperidine derivatives showing high affinity for both the H3R and sigma-1 receptors. acs.org The protonated piperidine moiety is crucial for the high biological activity of these ligands at the σ1R. acs.org

Table 2: Histamine H3 Receptor Binding and Functional Activity of Selected Piperidine Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Derivative | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|---|

| 4-Oxypiperidine | ADS031 | hH3R | 12.5 nM | Antagonist/Inverse Agonist | nih.gov |

| Non-imidazole piperidine | BF2.649 | hH3R | 0.16 nM | Inverse Agonist (EC50 = 1.5 nM) | nih.gov |

| Biphenyl piperidine | Compound 9 | hH3R | 22 nM | Not specified | acs.org |

| Biphenyl piperidine | Compound 10 | hH3R | 21.7 nM | Not specified | acs.org |

GABA Transporter (GAT) Subtype Inhibition

Derivatives of this compound have been investigated as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. nih.gov Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and neuropathic pain. nih.govnih.gov

Research into functionalized amino acids has identified compounds with inhibitory activity against the four mouse GAT subtypes (mGAT1-4). nih.gov For example, certain 4-hydroxypentanoic acid derivatives showed inhibitory potency comparable to parent compounds. nih.gov One derivative, compound 2RS,4RS-39c, was identified as the most potent mGAT4 inhibitor with a pIC50 of 5.36 and demonstrated favorable selectivity for this subtype. nih.gov

The development of GAT inhibitors has historically focused on GAT1, with the FDA-approved drug tiagabine (B1662831) being a selective GAT1 inhibitor. nih.gov However, interest in other subtypes, particularly BGT1 (GAT2), has grown. nih.gov The piperidine moiety is also present in compounds targeting other GAT subtypes. For instance, (piperidin-4-yl)methylphosphinic acid (P4MPA) is a known GABAC antagonist. researchgate.net

Table 3: GABA Transporter (GAT) Subtype Inhibition by Selected Piperidine Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Derivative | GAT Subtype Target | Inhibitory Potency (pIC50) | Reference |

|---|---|---|---|---|

| 4-Hydroxypentanoic acid derivative | (2RS,4RS)-39c | mGAT4 | 5.36 | nih.gov |

Other Receptor Targets

Beyond the well-studied opioid, histamine, and GABA transporter systems, derivatives of this compound have shown interactions with other receptor targets. A series of N-(4-piperidinyl)-2-indolinones were identified as a new structural class of nociceptin (B549756) receptor (NOP) ligands. nih.gov The NOP receptor is a member of the opioid receptor family but does not bind classical opioids with high affinity. nih.gov Modifications of the N-substituent on the piperidine ring of these compounds yielded both potent agonists and antagonists at the NOP receptor, demonstrating that this position is key for modulating efficacy. nih.gov

In the realm of multi-target ligands, piperidine-based compounds have been designed to interact with both histamine H3 receptors and cholinesterases (AChE and BuChE), which are relevant targets in Alzheimer's disease. nih.gov Additionally, dual-acting ligands targeting both the histamine H3 receptor and the sigma-1 receptor have been developed, with the piperidine moiety being a critical structural feature for this dual activity. acs.org The search for new therapeutic agents has also led to the investigation of purine derivatives containing a piperidine fragment as high-affinity histamine H3 receptor ligands. mdpi.com

In Vitro Anti-inflammatory Effects

Modulation of Cytokine Release (e.g., IL-1β)

The anti-inflammatory potential of this compound derivatives has been explored, particularly their ability to modulate the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). IL-1β is a key mediator of inflammation, and its inhibition is a therapeutic target for various inflammatory diseases. nih.gov

A pharmacophore-hybridization strategy led to the development of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a protein complex that activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. nih.gov In vitro screening of these compounds in PMA-differentiated THP-1 cells stimulated with LPS/ATP showed that they could inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.govunito.it

For example, one of the initial compounds, by merging two known scaffolds, was able to prevent pyroptosis by 24.9 ± 6.3% and IL-1β release by 19.4 ± 0.4% at a concentration of 10 µM. nih.gov Further chemical modulation of this scaffold led to the identification of more potent inhibitors. Certain derivatives demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. unito.it

Table 4: In Vitro Anti-inflammatory Effects of Selected 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Concentration | Inhibition of Pyroptosis (%) | Inhibition of IL-1β Release (%) | Reference |

|---|---|---|---|---|

| Compound 1 | 10 µM | 24.9 ± 6.3 | 19.4 ± 0.4 | nih.gov |

| Compound 6 | 10 µM | ~35 | ~18-21 | nih.gov |

| Compound 7 | 10 µM | ~35 | ~18-21 | nih.gov |

Anti-pyroptotic Effects

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a crucial role in the inflammatory response. The NLRP3 inflammasome, a multiprotein complex, is a key mediator of pyroptosis. Recent research has investigated the potential of compounds containing the piperidin-4-yl moiety to inhibit the NLRP3 inflammasome and, consequently, pyroptosis.

A study focused on the chemical modulation of a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop novel NLRP3 inhibitors. By combining this scaffold with the structure of an acrylic acid derivative, INF39, researchers synthesized a series of new compounds and evaluated their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP. nih.gov

Initial screening revealed that merging the INF39 structure with the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety resulted in a compound capable of preventing pyroptosis. nih.gov Further modifications, such as opening the piperidine ring, led to varied activities, with some derivatives maintaining anti-pyroptotic effects while others were inactive. nih.gov

Several synthesized compounds demonstrated a concentration-dependent inhibition of NLRP3-dependent pyroptosis, with maximal inhibition ranging between 40% and 60%. nih.gov Notably, some of these compounds retained significant pyroptosis inhibitory activity at concentrations as low as 1 µM. nih.gov The following table summarizes the anti-pyroptotic activity of selected derivatives.

| Compound | Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

| 1 | 10 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| 2 | 10 | 14.9 ± 5.8 | - |

| 2 | 50 | 29.1 ± 4.8 | - |

| 9 | 10 | 39.2 ± 6.6 | 20.3 ± 1.3 |

| 13 | 10 | - | - |

| 18 | 10 | - | - |

| Data sourced from a study on NLRP3 inflammasome inhibitors. nih.gov |

These findings suggest that the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold is a promising starting point for the development of novel NLRP3 inflammasome inhibitors with anti-pyroptotic activity.

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)

The piperidine ring is a common structural motif in many synthetic compounds with a wide range of biological activities, including antimicrobial effects. While specific data on the antimicrobial properties of this compound is limited, studies on related piperidine derivatives highlight the potential of this chemical class against various pathogens.

For instance, a study on piperidin-4-one derivatives demonstrated their potential as antibacterial and antifungal agents. These compounds were synthesized and screened against several bacterial and fungal strains, showing good activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one structure was found to enhance the antifungal activity. biomedpharmajournal.org

Another study investigated the in vitro antimicrobial activities of 2,6-dipiperidino-1,4-dihalogenobenzenes and other related compounds. nih.gov These derivatives showed inhibitory activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The following table presents the antimicrobial activity of selected piperidine derivatives from a study on halogenobenzene derivatives.

| Compound | Staphylococcus aureus (MIC µg/ml) | Bacillus subtilis (MIC µg/ml) | Yersinia enterocolitica (MIC µg/ml) | Escherichia coli (MIC µg/ml) | Klebsiella pneumoniae (MIC µg/ml) | Candida albicans (MIC µg/ml) |

| 3 | 32 | 64 | 128 | 256 | 512 | 128 |

| 5 | 64 | 128 | 256 | 512 | 512 | 256 |

| 6 | 128 | 256 | 512 | 512 | 512 | 512 |

| 7 | 256 | 512 | 512 | 512 | 512 | 512 |

| Data sourced from a study on piperidine and pyrrolidine substituted halogenobenzene derivatives. nih.gov |

These findings underscore the potential of the piperidine scaffold as a basis for the development of new antimicrobial agents. Further research is warranted to explore the specific antibacterial and antifungal properties of this compound and its close analogs.

Computational Chemistry and Molecular Modeling Studies of 2 Piperidin 4 Yl Propanoic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Binding Site Identification and Characterization

No information is available in the public domain regarding the specific binding sites of 2-(Piperidin-4-yl)propanoic acid on any biological target.

Ligand-Target Binding Affinity Prediction

There are no published studies that predict the binding affinity of this compound to any specific biological target.

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

Without a defined biological target and a corresponding binding pose, an analysis of the key intermolecular interactions of this compound cannot be performed.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

No molecular dynamics simulation studies have been published for this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature.

Protein-Ligand Complex Stability and Dynamics

As there are no reported studies of this compound in complex with a protein, no information on the stability and dynamics of such a complex is available.

Cheminformatics and Virtual Screening Applications

There is no available information on the use of this compound in cheminformatics studies or as a query molecule in virtual screening campaigns.

Development of Pharmacophore Models

Pharmacophore modeling is a crucial computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model serves as a 3D query to search for new molecules with similar properties in large chemical databases. For inhibitors of the GABA transporter GAT1, a key target for compounds like this compound, pharmacophore models have been developed based on the structures of known active compounds.

These models typically highlight the importance of several key features for GAT1 inhibition. The carboxylic acid function and the piperidine (B6355638) ring are fundamental components. The development of these models often involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups.

Based on studies of nipecotic acid and isonipecotic acid derivatives, a general pharmacophore model for GAT1 inhibitors would likely include the following features:

| Feature | Description | Role in Binding |

| Anionic Group | Typically a carboxylic acid. | Interacts with a positively charged residue in the binding site. |

| Cationic Amine | The secondary amine of the piperidine ring. | Forms an ionic bond or hydrogen bonds with acidic residues. |

| Hydrophobic/Lipophilic Site | Often a bulky substituent attached to the piperidine ring. | Occupies a hydrophobic pocket in the transporter, enhancing binding affinity. |

This table is generated based on the principles of pharmacophore modeling for GABA uptake inhibitors as described in the literature.

Translating these essential binding features into a pharmacophore model allows for the in silico screening of large compound libraries to identify novel molecules that could potentially act as GAT1 inhibitors researchgate.net.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into two approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening: This method utilizes the knowledge of known active molecules to identify new ones. If the three-dimensional structure of the target protein is unknown, a pharmacophore model derived from a set of known inhibitors, such as derivatives of nipecotic acid, can be used as a template to search for compounds with similar chemical features and spatial arrangements researchgate.net. For this compound and its analogs, a ligand-based approach would involve searching for molecules that match the key pharmacophoric features identified for GAT1 inhibition.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, either from X-ray crystallography or homology modeling, structure-based virtual screening can be employed. This approach, also known as molecular docking, involves computationally placing candidate molecules into the binding site of the target protein and estimating their binding affinity. Molecular modeling studies have been used to guide the synthesis of 4-substituted nipecotic acid derivatives, suggesting that substitution at the 4-position is a promising strategy for developing potent binders nih.gov.

A hypothetical virtual screening workflow to identify novel GAT1 inhibitors based on the this compound scaffold might involve the following steps:

| Step | Description | Purpose |

| 1. Library Preparation | A large database of commercially or virtually available compounds is prepared. | To have a diverse set of molecules to screen. |

| 2. Pharmacophore Filtering | The library is filtered using a pharmacophore model based on known GAT1 inhibitors. | To quickly eliminate molecules that lack the essential features for binding. |

| 3. Molecular Docking | The remaining compounds are docked into the binding site of a GAT1 homology model. | To predict the binding pose and estimate the binding affinity. |

| 4. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding affinity and interactions with key residues. | To prioritize the most promising candidates for further evaluation. |

| 5. Visual Inspection and Selection | The top-ranked compounds are visually inspected to ensure sensible binding modes and interactions. | To select a final set of hits for experimental testing. |

This table outlines a general virtual screening workflow applicable to the discovery of novel GAT1 inhibitors.

Through such computational approaches, researchers can significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. Structure-activity relationship (SAR) studies on nipecotic acid derivatives have demonstrated that modifications to the piperidine ring and the nature of substituents can significantly impact potency and selectivity for different GAT subtypes nbinno.com. These findings are crucial for guiding the design of new analogs of this compound with improved pharmacological profiles.

Applications of 2 Piperidin 4 Yl Propanoic Acid in Chemical Synthesis and Materials Science Research

Utility as a Chiral Building Block

A chiral building block, or synthon, is a molecule that possesses one or more stereocenters and is used in the synthesis of larger, enantiomerically pure compounds. The utility of 2-(Piperidin-4-yl)propanoic acid as a chiral building block stems from the stereocenter at the C-2 position of the propanoic acid moiety. This inherent chirality is crucial for the synthesis of stereospecific pharmaceuticals and agrochemicals, where a specific enantiomer is often responsible for the desired biological activity.

The synthesis of piperidine-containing compounds is a significant area of modern organic chemistry, as the piperidine (B6355638) cycle is one of the most common heterocyclic structures in the pharmaceutical industry. mdpi.com The use of pre-existing chiral building blocks is an efficient strategy to control stereochemistry in the final product. For instance, an alternative route for producing the key herbicide intermediate (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA) relies on a chiral building block produced via fermentation, showcasing the power of this approach in creating economically and environmentally improved processes. rsc.org Similarly, this compound can be employed in syntheses where the piperidine ring provides a robust scaffold that can be further functionalized, while the chiral propanoic acid portion dictates the stereochemical outcome of subsequent reactions.

Key Features as a Chiral Synthon:

| Feature | Description | Potential Advantage in Synthesis |

|---|---|---|

| Stereocenter | Presence of a chiral carbon at the alpha-position to the carboxyl group. | Enables the synthesis of enantiomerically pure target molecules. |

| Piperidine Scaffold | A six-membered nitrogen-containing heterocycle. | Provides a rigid and common structural motif found in many bioactive compounds. mdpi.com |

| Bifunctionality | Contains both a secondary amine and a carboxylic acid group. | Allows for orthogonal chemical modifications at two different sites. |

Role in Catalyst Design and Ligand Synthesis

The structure of this compound makes it an attractive candidate for the design of novel ligands for metal-based catalysts. The nitrogen atom within the piperidine ring and the oxygen atoms of the carboxylic acid group can act as donor atoms, chelating to a metal center. This coordination can lead to the formation of stable metal complexes that can catalyze a variety of organic transformations.

Depending on the reaction conditions and the metal used, the compound can function as a bidentate or potentially a bridging ligand. The development of new catalysts is a continuous effort in chemistry. For example, novel ruthenium (II) complexes with the dipeptide L-carnosine, which also contains N and O donor atoms, have been synthesized and characterized for their coordination chemistry. mdpi.com In a similar vein, this compound could be used to create chiral catalysts for asymmetric synthesis, where the ligand's chirality influences the stereochemical outcome of the catalyzed reaction. Furthermore, sulfonic acid functionalized ionic liquids based on imidazole (B134444) and benzimidazole (B57391) have been designed as effective catalysts for esterification, demonstrating the versatility of heterocyclic compounds in catalysis. scispace.commdpi.com

Potential Coordination Modes and Applications:

| Donor Atoms | Potential Coordination Mode | Possible Catalytic Applications |

|---|---|---|

| N (piperidine), O (carbonyl) | Bidentate (N,O-chelation) | Asymmetric hydrogenation, transfer hydrogenation. |

| O, O' (carboxylate) | Bidentate (O,O-chelation) | Lewis acid catalysis, polymerization. |

Integration into Complex Molecular Architectures (e.g., PROTAC Linkers)

One of the most innovative applications for piperidine-containing structures is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov These molecules consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. nih.govnih.gov

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov Researchers have found that incorporating rigid motifs, such as piperidine or piperazine (B1678402) rings, into the linker can be advantageous compared to more flexible alkyl or PEG-based linkers. nih.govrsc.org

The integration of a this compound derivative into a PROTAC linker can impart a degree of rigidity, which helps to achieve a suitable spatial orientation between the two ends of the molecule. nih.gov This controlled conformation can enhance the cooperative binding within the ternary complex, leading to more potent and selective protein degradation. nih.gov The piperidine ring can also improve properties like solubility, a key consideration in drug design. nih.govrsc.org

Advantages of Piperidine-Containing PROTAC Linkers:

| Property | Rationale | Impact on PROTAC Function |

|---|---|---|

| Rigidity | The cyclic structure restricts conformational flexibility compared to linear chains. nih.gov | Optimizes the spatial orientation of the two ligands for efficient ternary complex formation. nih.gov |

| Solubility | The nitrogen atom can be protonated, potentially increasing aqueous solubility. rsc.org | Improves physicochemical properties and bioavailability. |

| Vectorial Properties | Provides defined exit vectors for attaching the two different ligands. | Allows for precise control over the linker's geometry. |

| Synthetic Tractability | The bifunctional nature allows for straightforward chemical attachment to the warhead and anchor ligands. | Facilitates the synthesis of diverse PROTAC libraries for optimization. |

Precursor for Advanced Organic Materials

The bifunctional nature of this compound also makes it a viable monomer for the synthesis of advanced organic materials, such as specialty polyamides and polyesters. The secondary amine on the piperidine ring can react with acyl chlorides or carboxylic acids, while the carboxylic acid group can react with amines or alcohols. This dual reactivity allows for its incorporation into polymer chains through step-growth polymerization.

For example, polycondensation of this compound with a dicarboxylic acid could yield a polyamide containing pendant piperidine rings. Alternatively, its reaction with a diol could produce a polyester (B1180765) with piperidine units integrated into the polymer backbone. These piperidine moieties could confer unique properties to the resulting material, such as altered thermal stability, improved solubility in specific solvents, or the ability to coordinate with metal ions for applications in filtration or catalysis. While the 1,2,3-triazole skeleton is noted as a valuable building block for new materials, the fundamental principles of using heterocyclic building blocks apply broadly. mdpi.com

Potential Polymerization Pathways and Material Properties:

| Polymer Type | Co-monomer | Reactive Groups Involved | Potential Material Properties |

|---|---|---|---|

| Polyamide | Diacyl Chloride or Dicarboxylic Acid | Amine on piperidine ring forms an amide bond. | Enhanced thermal stability, specific solvent solubility, metal-chelating capabilities. |

| Polyester | Diol | Carboxylic acid group forms an ester bond. | Modified hydrophilicity, potential for creating biodegradable materials. |

| Poly(amide-ester) | Amino-alcohol | Both amine and carboxylic acid groups react. | Complex architectures with tunable properties. |

Conclusion and Future Perspectives in 2 Piperidin 4 Yl Propanoic Acid Research

Summary of Key Academic Contributions and Discoveries

Research on 2-(Piperidin-4-yl)propanoic acid and its derivatives has primarily centered on its role as a structural motif in the synthesis of biologically active molecules. The piperidine (B6355638) ring is a key synthetic fragment for drug design and is present in a wide array of pharmaceuticals. mdpi.com

A significant area of discovery has been in the development of inhibitors for various protein kinases, which are pivotal in cancer research. For instance, derivatives of the piperidine scaffold have been instrumental in creating selective inhibitors of Protein Kinase B (Akt), a key component in cell signaling pathways that regulate growth and survival. acs.orgnih.govacs.org Although a different piperidine derivative was the focus, the research highlights the utility of the piperidine core in achieving potent and selective inhibition of kinases like PKB and PKA. acs.orgnih.govacs.org The core structure of this compound provides a foundation for the synthesis of complex molecules with therapeutic potential.

The synthesis of piperidine derivatives is an active area of research, with methods such as hydrogenation of substituted pyridines, reductive amination, and various cyclization cascades being continuously refined. mdpi.com These advancements facilitate the creation of novel analogs of this compound, expanding the chemical space available for drug discovery.

Emerging Trends and Novel Research Avenues

Current trends in medicinal chemistry suggest that the application of this compound and its analogs will continue to expand. The focus is shifting towards the development of highly selective and potent therapeutic agents with improved pharmacokinetic profiles.